molecular formula C19H16N6O2 B4360090 2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B4360090
M. Wt: 360.4 g/mol
InChI Key: GXFUUTQAHMVQLK-UHFFFAOYSA-N
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Description

2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound known for its unique chemical structure and significant potential in various scientific fields. This compound features a pyrazolo-triazolo-pyrimidine core, a configuration that offers a wide array of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved via several synthetic routes. One approach involves the condensation of appropriate hydrazine derivatives with 6-methoxy-2-naphthaldehyde under acidic conditions to form an intermediate hydrazone. This hydrazone then undergoes cyclization with 4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidine in the presence of a suitable cyclizing agent like polyphosphoric acid or phosphorous oxychloride.

Industrial Production Methods

On an industrial scale, the production of this compound would involve the optimization of the above synthetic routes to maximize yield and minimize production costs. Methods would include high-throughput screening of reaction conditions, use of continuous flow reactors to ensure efficient mixing and heating, and implementation of green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various reactions including:

  • Oxidation: : Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents include:

  • For oxidation: potassium permanganate, hydrogen peroxide.

  • For reduction: lithium aluminum hydride, sodium borohydride.

  • For substitution: halogenating agents, nucleophiles like amines or alcohols. Major products from these reactions vary but include oxidized naphthyl derivatives, reduced methyl-pyrazolo-triazolo-pyrimidines, and substituted analogs with various functional groups.

Scientific Research Applications

This compound is a versatile tool in scientific research with applications spanning:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a ligand in studies involving enzyme activity and receptor binding.

  • Medicine: : Potential therapeutic agent in the treatment of diseases due to its biologically active core.

  • Industry: : Employed in the development of novel materials and catalysts.

Mechanism of Action

The biological effects of 2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine are driven by its interaction with specific molecular targets such as enzymes and receptors. It modulates pathways related to cell signaling, gene expression, and metabolic processes. The pyrazolo-triazolo-pyrimidine scaffold is particularly effective in inhibiting kinases, which are crucial in many disease pathways.

Comparison with Similar Compounds

Compared to other heterocyclic compounds, 2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to:

  • Unique Structure: : Its combination of naphthyl, methoxy, and pyrazolo-triazolo-pyrimidine moieties.

  • Activity: : Higher specificity and potency in biological assays.

  • Versatility: : Greater range of modifications and applications.

Similar compounds include:

  • 2-aminopyridine: : Another heterocyclic compound with biological activity.

  • Triazolopyrimidines: : A broad class of related structures with varying substituents.

  • Pyrazolopyrimidines: : Close structural analogs with similar core configurations.

This compound opens the door to numerous scientific explorations and practical applications, showcasing the power and potential of innovative chemical synthesis and application.

Properties

IUPAC Name

4-[(6-methoxynaphthalen-2-yl)oxymethyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-24-18-16(9-21-24)19-22-17(23-25(19)11-20-18)10-27-15-6-4-12-7-14(26-2)5-3-13(12)8-15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFUUTQAHMVQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)COC4=CC5=C(C=C4)C=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Reactant of Route 6
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2-{[(6-methoxy-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

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